![molecular formula C11H14O3 B3339049 Ethyl 4-methoxy-2-methylbenzoate CAS No. 56427-62-4](/img/structure/B3339049.png)
Ethyl 4-methoxy-2-methylbenzoate
Overview
Description
Scientific Research Applications
Cytotoxic Activity
Ethyl 4-methoxy-2-methylbenzoate, a derivative of orsellinic acid, has been researched for its cytotoxic activity. A study demonstrated that certain orsellinates, including ethyl-2-hydroxy-4-methoxy-6-methylbenzoate, showed potential cytotoxic activity against Artemia salina, indicating possible antineoplastic (anti-cancer) properties (Gomes et al., 2006).
Antimicrobial and Anti-Tubercular Activities
Research has been conducted on the antimicrobial and anti-tubercular activities of compounds related to this compound. A study found that semi-synthetic derivatives of related compounds exhibited significant activity against various microbial strains, including Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Tatipamula & Vedula, 2019).
Synthesis of Pharmaceutical Intermediates
This compound and its derivatives have applications in the synthesis of pharmaceutical intermediates. For example, research has shown efficient synthesis pathways for key intermediates of drugs such as repaglinide, using related compounds (Salman et al., 2002).
Antioxidant Studies
Studies have been conducted to explore the antioxidant potential of compounds similar to this compound. Research on synthesized compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, demonstrated notable antioxidant activities, suggesting their utility in this domain (Raghavendra et al., 2016).
Analysis in Cosmetic Products
This compound and related compounds have been analyzed in cosmetic products. Techniques such as reversed-phase high-performance liquid chromatography have been developed for the quantitative determination of these compounds in various products (Li et al., 2000).
Urease Inhibition
Natural derivatives of compoundssimilar to this compound have been studied for their urease inhibitory activities. For instance, methyl 3,4,5-trihydroxybenzoate, a related compound, demonstrated significant urease inhibition, indicating potential applications in medicinal chemistry (Khan et al., 2006).
properties
IUPAC Name |
ethyl 4-methoxy-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVWTVSURRGDPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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